(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.29 g/mol It is characterized by the presence of a fluoro-substituted methoxyphenyl group and a methylpiperazinyl group linked through a methanone bridge
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to determine the exact biochemical pathways it affects
Result of Action
The molecular and cellular effects of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary target and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s conformation and, consequently, its interaction with its target . .
Preparation Methods
The synthesis of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and 4-methylpiperazine.
Condensation Reaction: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can be compared with similar compounds such as:
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanol: This compound has a methanol group instead of a methanone group, leading to different chemical reactivity and biological activity.
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)ethanone: The presence of an ethanone group instead of a methanone group results in variations in physical and chemical properties.
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABPEMDKIKZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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